1,3,8-Trimethyl-6-phenylpteridine-2,4,7-trione
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Overview
Description
1,3,8-Trimethyl-6-phenylpteridine-2,4,7-trione is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic compounds consisting of fused pyrimidine and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Trimethyl-6-phenylpteridine-2,4,7-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4,5-triamino-6-phenylpyrimidine with 1,3,5-trimethylpyrazine-2,4,6-trione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3,8-Trimethyl-6-phenylpteridine-2,4,7-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydropteridines.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydropteridines.
Substitution: Amino or thiol-substituted pteridines.
Scientific Research Applications
1,3,8-Trimethyl-6-phenylpteridine-2,4,7-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in enzyme cofactors and biological pigments.
Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,8-Trimethyl-6-phenylpteridine-2,4,7-trione involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Triamterene: A diuretic with a similar pteridine structure but different functional groups.
Lumazine: Another pteridine derivative with distinct biological roles.
Tetrahydrobiopterin: A cofactor involved in the synthesis of neurotransmitters.
Uniqueness
1,3,8-Trimethyl-6-phenylpteridine-2,4,7-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
109853-23-8 |
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Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
1,3,8-trimethyl-6-phenylpteridine-2,4,7-trione |
InChI |
InChI=1S/C15H14N4O3/c1-17-12-11(14(21)19(3)15(22)18(12)2)16-10(13(17)20)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
WQEWFYZALILXHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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